molecular formula C13H15N3O4 B1418155 ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate CAS No. 338392-18-0

ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate

Cat. No.: B1418155
CAS No.: 338392-18-0
M. Wt: 277.28 g/mol
InChI Key: XWWOKQXHXAWHGB-UHFFFAOYSA-N
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Description

Ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate is a hydrazone-containing carbamate derivative with the molecular formula C₁₂H₁₄N₂O₃ and an average molecular mass of 234.255 g/mol . Its systematic nomenclature includes alternative names such as Ethyl (2E)-3-oxo-2-(phenylhydrazono)butanoate and 3-Oxo-2-(2-phenylhydrazono)butanoic acid ethyl ester. This compound is identified by CAS numbers 10475-63-5, 5462-33-9, and 60083-22-9, and its ChemSpider ID is 5281946 .

Properties

IUPAC Name

ethyl N-(3-hydroxy-2-phenyldiazenylbut-2-enoyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-3-20-13(19)14-12(18)11(9(2)17)16-15-10-7-5-4-6-8-10/h4-8,17H,3H2,1-2H3,(H,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWOKQXHXAWHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and safety profiles, supported by relevant data tables and research findings.

Chemical Structure:

  • IUPAC Name: Ethyl N-(3-hydroxy-2-phenyldiazenylbut-2-enoyl)carbamate
  • Molecular Formula: C13H15N3O4
  • CAS Number: 338392-18-0
  • Molecular Weight: 277.28 g/mol

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of anti-inflammatory and analgesic properties. The compound's structural characteristics suggest potential interactions with biological targets.

Pharmacological Effects

  • Anti-inflammatory Activity:
    • Several studies have indicated that derivatives of hydrazone compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound demonstrated remarkable inhibition of paw edema in animal models, comparable to standard anti-inflammatory drugs like aspirin .
  • Analgesic Properties:
    • Research has shown that certain hydrazone derivatives possess analgesic properties. In vivo studies revealed that these compounds could effectively reduce pain responses in experimental models .
  • Cytotoxicity:
    • Preliminary cytotoxicity assays indicated that this compound exhibited moderate cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Safety and Toxicology

The safety profile of this compound is critical for its application in research and potential therapeutic use:

Parameter Details
Skin Irritation Causes skin irritation (Category 2)
Eye Irritation Causes serious eye irritation (Category 2A)
Respiratory Effects May cause respiratory irritation (Category 3)
Carcinogenicity Not classified by IARC or NTP

Case Studies and Research Findings

  • In Vivo Studies:
    • A study conducted on rats showed that administration of this compound resulted in a significant reduction in inflammation markers compared to control groups. The compound displayed an effective dose-response relationship, indicating its potential utility in treating inflammatory conditions .
  • In Vitro Assays:
    • In vitro studies highlighted the compound's ability to inhibit cyclooxygenase enzymes (COX), which are crucial mediators in the inflammatory pathway. The selectivity of the compound towards COX-2 over COX-1 was noted, suggesting a favorable side effect profile compared to non-selective NSAIDs .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate exhibit antimicrobial properties. For instance, a study published in Frontiers in Chemistry highlighted the compound's effectiveness against multi-drug resistant pathogens, showcasing minimum inhibitory concentration (MIC) values that indicate significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Anthelmintic Potential

The compound has also been evaluated for its anthelmintic activity. In vitro assays have shown that certain derivatives can effectively paralyze and kill helminths, making them potential candidates for developing new anti-parasitic drugs. The findings suggest that these compounds could serve as alternatives to existing treatments, particularly in regions where resistance to current anthelmintics is rising .

Cytotoxicity Studies

Cytotoxicity assays have indicated that this compound derivatives possess cytotoxic effects on cancer cell lines. The compound's mechanism appears to involve inducing apoptosis in malignant cells, which could be harnessed for cancer treatment strategies .

Pesticidal Properties

The compound's structure suggests potential for use as a pesticide. Preliminary studies indicate that derivatives of this compound may exhibit insecticidal properties, targeting specific pest species while minimizing impact on beneficial organisms . This selective action could lead to safer agricultural practices.

Case Studies

  • Antimicrobial Efficacy : A study involving the synthesis of various derivatives showed that one particular derivative had an MIC of 0.073 mg/ml against Klebsiella pneumoniae, indicating robust antibacterial activity compared to standard antibiotics .
  • Anthelmintic Activity : In an experimental setup, a derivative was tested against Ascaridia galli, showing a significant reduction in paralysis and death times compared to control groups treated with standard drugs like albendazole .
  • Cytotoxicity Assessment : A cytotoxicity study revealed that certain derivatives had LC50 values ranging from 280 to 765 µg/ml, demonstrating potential for further development into chemotherapeutic agents .

Comparison with Similar Compounds

Hydrazone Derivatives with Antimicrobial Activity

Ethyl 2-(2-(3-(N-(4-Methoxypyrimidin-2-yl)sulfamoyl)phenyl)hydrazono)-3-oxobutanoate (Compound 2g)

  • Molecular Formula : C₁₈H₂₀N₄O₆S
  • Key Features : Incorporates a sulfamoylphenyl group and a methoxypyrimidine substituent.
  • Synthesis : Prepared via condensation reactions (76% yield) with a melting point of 147–149°C .
  • Functional Groups : Distinct IR peaks at 3369 cm⁻¹ (N–H stretch) and 1325 cm⁻¹ (SO₂ stretch), absent in the target compound .
  • Activity : Demonstrated antimicrobial properties, suggesting that sulfonamide modifications enhance biological activity compared to the parent hydrazone structure .

Carbamates with Acyl Group Variations

Ethyl N-(2-Benzoyl-3-oxo-3-phenylpropanoyl)carbamate

  • Molecular Formula: C₁₉H₁₇NO₅
  • Key Features: Replaces the hydrazone moiety with a benzoyl-phenylpropanoyl group.
  • Structural Analysis : Crystallographic studies reveal standard bond lengths (e.g., C=O at 1.21 Å ) and angles, comparable to the target compound’s β-ketoester group .

Ethyl N-(2-Acetyl-3-oxo-1-phenylbutyl)carbamate

  • Molecular Formula: C₁₄H₁₇NO₄
  • Key Features : Features an acetylated β-ketoester and a phenylbutyl chain.
  • Conformation : Bond lengths (e.g., C–N at 1.45 Å ) and angles align with related carbamates, but steric hindrance from the phenylbutyl group may impede solubility .

Carbamates with Heterocyclic and Fluorinated Substituents

Benzyl N-[(2S)-3-Methyl-1-oxo-1-[[(2R,3S)-1,1,1-Trifluoro-2-hydroxy-4-methylpentan-3-yl]amino]butan-2-yl]carbamate

  • Molecular Formula : C₁₉H₂₇F₃N₂O₄
  • Key Features : Contains a trifluoromethyl-hydroxy-pentane group and stereochemical complexity (three defined stereocenters).
  • Properties : Higher molecular weight (404.4 g/mol ) and LogP (4.0 ) compared to the target compound, indicating enhanced lipophilicity .

Benzyl N-(3-Methylsulfanyl-2-oxoazetidin-3-yl)carbamate

  • Molecular Formula : C₁₂H₁₄N₂O₃S
  • Key Features: Azetidinone ring with a methylsulfanyl group.
  • Applications : Used in β-lactam synthesis; its polar surface area (99.71 Ų ) and LogP (1.58 ) suggest better aqueous solubility than the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications Reference
Ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate C₁₂H₁₄N₂O₃ 234.25 Hydrazone, β-ketoester Synthetic intermediate, potential chelator
Ethyl 2-(2-(3-(N-(4-Methoxypyrimidin-2-yl)sulfamoyl)phenyl)hydrazono)-3-oxobutanoate C₁₈H₂₀N₄O₆S 420.44 Sulfonamide, methoxypyrimidine Antimicrobial activity
Ethyl N-(2-benzoyl-3-oxo-3-phenylpropanoyl)carbamate C₁₉H₁₇NO₅ 339.34 Benzoyl, β-ketoester Crystallographically characterized
Benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2R,3S)-trifluoro-2-hydroxy-4-methylpentan-3-yl]amino]butan-2-yl]carbamate C₁₉H₂₇F₃N₂O₄ 404.40 Trifluoromethyl, hydroxy High lipophilicity (LogP 4.0)

Key Findings and Implications

  • Structural-Activity Relationships : The hydrazone moiety in the target compound enables conjugation and metal coordination, distinguishing it from acylated or fluorinated analogs .
  • Biological Potential: Sulfonamide-modified hydrazones (e.g., Compound 2g) show enhanced antimicrobial activity, suggesting that functional group additions could optimize the parent compound’s efficacy .
  • Solubility Considerations : Fluorinated and heterocyclic derivatives exhibit higher LogP values, which may limit their use in aqueous systems compared to the less lipophilic target compound .

Preparation Methods

Primary Synthetic Route: Condensation of Ethyl Acetoacetate with Phenylhydrazine

Method Overview:

The most direct and commonly employed method involves the condensation of ethyl acetoacetate with phenylhydrazine, forming the hydrazone derivative through nucleophilic addition and subsequent dehydration.

Reaction Scheme:

$$
\text{Ethyl acetoacetate} + \text{Phenylhydrazine} \xrightarrow{\text{Reflux, solvent}} \text{Ethyl N-[3-oxo-2-(phenylhydrazono)butanoyl]carbamate}
$$

Reaction Conditions:

  • Solvent: Ethanol or methanol, chosen for their inertness and ability to facilitate reflux.
  • Temperature: Reflux conditions (~78°C for ethanol) are optimal to promote condensation.
  • Time: Typically 4–6 hours, depending on reactant concentrations and stirring efficiency.
  • Purification: The crude product is purified via recrystallization from ethanol or ethyl acetate, followed by washing and drying.

Notes:

  • The reaction proceeds via nucleophilic attack of hydrazine on the β-ketoester carbonyl, forming a hydrazone linkage.
  • Acid catalysis (e.g., acetic acid) can be employed to enhance the dehydration step, improving yield.

Alternative Synthesis: Using Malonate Derivatives and Hydrazine

Method Overview:

A more elaborate route involves initial formation of malonate derivatives, followed by hydrazone formation:

  • Step 1: Alkylation or acylation of malonate esters (e.g., ethyl malonate) with appropriate acyl chlorides or via alkyl halides.
  • Step 2: Condensation of the malonate derivative with hydrazine or phenylhydrazine under basic or acidic conditions to form the hydrazono compound.

Reaction Conditions:

  • Reagents: Potassium carbonate or sodium ethoxide as base.
  • Solvent: Dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile.
  • Temperature: 75°C to 125°C, optimized for reaction rate and selectivity.
  • Duration: 2–6 hours, monitored by TLC or HPLC.

Notes:

  • This route allows for substitution pattern modifications and potentially higher yields.
  • The reaction's selectivity depends on the choice of base and solvent.

Specific Patented Methods: Acid-Catalyzed Condensation and Purification

According to patent literature, notably the process outlined in, the synthesis involves:

  • Step 1: Condensation of ethyl acetoacetate with phenylhydrazine in the presence of a suitable solvent (e.g., chloroform, benzene, toluene).
  • Step 2: Acid hydrolysis or dehydration using mineral acids (hydrochloric, sulfuric, or p-toluenesulfonic acid).
  • Step 3: Purification via flash chromatography on silica gel or recrystallization.

Reaction Conditions:

  • Temperature: 0°C to 25°C for hydrolysis, 25°C to 100°C for condensation.
  • Reaction Time: 15 minutes to 24 hours, depending on temperature and solvent.
  • Purification: Chromatography or recrystallization to obtain high purity.

Analytical Confirmation and Quality Control

The synthesized compound's structure is confirmed via:

Data Summary Table: Preparation Methods

Method Reactants Solvent Catalyst/Conditions Reaction Time Purification Remarks
A Ethyl acetoacetate + phenylhydrazine Ethanol Reflux, optional acid catalysis 4–6 hours Recrystallization Most straightforward, widely used
B Malonate derivative + hydrazine DMF or THF 75–125°C 2–6 hours Chromatography Suitable for modifications
C Ethyl acetoacetate + phenylhydrazine Chloroform, benzene Acid hydrolysis, 0–25°C 15 min–24 hrs Chromatography Patent-referenced process

Q & A

Q. What mechanistic insights explain its stability under physiological pH conditions?

  • Methodological Answer :
  • pH-Rate Profiling : Monitor hydrolysis rates (via HPLC) across pH 1–10; carbamate stability peaks at pH 5–7 due to minimized base-catalyzed degradation .
  • Isotope Labeling : 18^{18}O-tracing identifies hydrolysis products (e.g., ethanolamine derivatives) .

Data Contradiction Analysis

  • Case Study : Conflicting 13^{13}C NMR signals for carbonyl carbons may arise from tautomerism or solvent effects.
    • Resolution : Variable-temperature NMR (VT-NMR) in DMSO-d6_6 collapses splitting caused by slow interconversion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate
Reactant of Route 2
ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate

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